5-Bromo-1,3-benzothiazole-7-carbonitrile
CAS No.:
Cat. No.: VC20440090
Molecular Formula: C8H3BrN2S
Molecular Weight: 239.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrN2S |
|---|---|
| Molecular Weight | 239.09 g/mol |
| IUPAC Name | 5-bromo-1,3-benzothiazole-7-carbonitrile |
| Standard InChI | InChI=1S/C8H3BrN2S/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2,4H |
| Standard InChI Key | DGPCUTUFTMPLAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C2C(=C1C#N)SC=N2)Br |
Introduction
5-Bromo-1,3-benzothiazole-7-carbonitrile is a complex organic compound with the molecular formula C₈H₃BrN₂S and a molecular weight of approximately 239.09 g/mol . It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities and applications in pharmaceuticals. The presence of a bromine atom and a cyano group in its structure suggests potential reactivity and utility in various chemical reactions.
Synthesis and Chemical Reactions
While specific synthesis methods for 5-Bromo-1,3-benzothiazole-7-carbonitrile are not detailed in the available literature, benzothiazole derivatives are generally synthesized through various organic reactions such as cyclization of appropriate precursors or substitution reactions involving halogenated benzothiazoles . The bromine atom in this compound could serve as a reactive site for further chemical modifications, such as Suzuki coupling or other cross-coupling reactions, to introduce additional functional groups.
Biological Activity and Applications
Benzothiazole derivatives have been explored for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Although specific biological activity data for 5-Bromo-1,3-benzothiazole-7-carbonitrile is not available, its structural similarity to other active benzothiazole compounds suggests potential applications in pharmaceutical research.
Research Findings and Future Directions
The benzothiazole scaffold is a versatile platform for drug discovery due to its ability to interact with various biological targets. Future research on 5-Bromo-1,3-benzothiazole-7-carbonitrile could focus on its potential as a precursor for synthesizing novel compounds with enhanced biological activities. Additionally, exploring its reactivity in different chemical reactions could lead to the development of new derivatives with improved pharmacological profiles.
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